molecular formula C19H30N2O7 B12534060 3'-O-Decanoyluridine CAS No. 661455-88-5

3'-O-Decanoyluridine

Cat. No.: B12534060
CAS No.: 661455-88-5
M. Wt: 398.5 g/mol
InChI Key: PPVOMVSZWSGBEN-BNEJOLLZSA-N
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Description

3’-O-Decanoyluridine is a chemically modified nucleoside derivative of uridine, where the hydroxyl group at the 3’ position is esterified with a decanoic acid moiety. This modification enhances the lipophilicity of the molecule, potentially altering its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Decanoyluridine typically involves the esterification of uridine with decanoic acid. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of 3’-O-Decanoyluridine would likely involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3’-O-Decanoyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3’-O-Decanoyluridine involves its incorporation into RNA, where the decanoyl group may influence RNA stability and interactions with proteins. The molecular targets and pathways involved include:

Properties

CAS No.

661455-88-5

Molecular Formula

C19H30N2O7

Molecular Weight

398.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] decanoate

InChI

InChI=1S/C19H30N2O7/c1-2-3-4-5-6-7-8-9-15(24)28-17-13(12-22)27-18(16(17)25)21-11-10-14(23)20-19(21)26/h10-11,13,16-18,22,25H,2-9,12H2,1H3,(H,20,23,26)/t13-,16-,17-,18-/m1/s1

InChI Key

PPVOMVSZWSGBEN-BNEJOLLZSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO

Canonical SMILES

CCCCCCCCCC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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